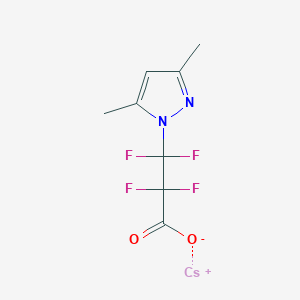
3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt, also known as Cesium 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2,3,3-tetrafluoropropanoate, is a chemical compound with the molecular formula C8H7CsF4N2O2 and a molecular weight of 372.052. This compound is known for its crystalline structure and low hygroscopicity, making it a stable source of 3,5-dimethyl tetrafluoropropionic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt typically involves the reaction of 3,5-dimethylpyrazole with tetrafluoropropionic acid in the presence of cesium carbonate or cesium hydroxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the continuous addition of reactants and careful control of reaction conditions to ensure high yield and purity. The resulting product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced derivatives of the compound.
Substitution: Various fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components.
Mechanism of Action
3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt is unique due to its specific structure and properties. Similar compounds include other cesium salts of fluorinated acids, such as cesium trifluoroacetate and cesium perfluorobutanoate. These compounds share the common feature of containing cesium cations and fluorinated anions, but they differ in their organic moieties and reactivity.
Comparison with Similar Compounds
Cesium trifluoroacetate
Cesium perfluorobutanoate
Cesium trifluoromethanesulfonate
Properties
IUPAC Name |
cesium;3-(3,5-dimethylpyrazol-1-yl)-2,2,3,3-tetrafluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O2.Cs/c1-4-3-5(2)14(13-4)8(11,12)7(9,10)6(15)16;/h3H,1-2H3,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWOICNJWLYGT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C(C(=O)[O-])(F)F)(F)F)C.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7CsF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














